![molecular formula C8H12N4O3 B6054625 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime
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Overview
Description
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime, also known as ECO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ECO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have insecticidal properties and has been used as a pesticide. In environmental science, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been studied for its potential use in wastewater treatment.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime is not fully understood. However, it has been suggested that 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime acts by inhibiting the activity of enzymes involved in various biological processes, including inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In addition, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have insecticidal properties and has been used as a pesticide. However, the physiological effects of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime on humans and animals are not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime in lab experiments is its relatively low cost compared to other compounds with similar properties. However, one limitation is that the mechanism of action of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime. One direction is to further investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to study its effects on other types of cancer, as well as its potential use in combination with other anti-cancer drugs. In addition, further research is needed to understand the mechanism of action of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime and its physiological effects on humans and animals. Finally, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime's potential use in agriculture and environmental science should also be further explored.
Synthesis Methods
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime can be synthesized using various methods, including the reaction of 4-methyl-1,2,5-oxadiazol-3-ylamine with ethyl chloroformate, followed by reaction with hydroxylamine hydrochloride. Another method involves the reaction of 4-methyl-1,2,5-oxadiazol-3-ylamine with ethyl chloroformate, followed by reaction with ethylamine. The yield of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime using these methods has been reported to be approximately 60-70%.
properties
IUPAC Name |
[(E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino] N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-4-9-8(13)14-10-5(2)7-6(3)11-15-12-7/h4H2,1-3H3,(H,9,13)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBFCLUHKAGOG-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C(C)C1=NON=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C(\C)/C1=NON=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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